![molecular formula C12H22N2O3S B2756260 N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide CAS No. 1235011-84-3](/img/structure/B2756260.png)
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a cyclobutanecarboxamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and sulfonation. The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride under basic conditions .
The cyclobutanecarboxamide moiety is then attached to the piperidine ring through an amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and various substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Complex Molecules : N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide serves as an essential precursor in the synthesis of more complex organic compounds.
Biology
- Biochemical Probes : Investigated for its potential to study enzyme interactions, particularly due to the electrophilic nature of the methanesulfonyl group, which can form covalent bonds with nucleophilic residues in target molecules .
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and analgesic effects. Its mechanism of action involves modulation of specific enzymes or receptors, which may lead to various biological effects .
Industry
- Material Development : Utilized in creating new materials and chemical processes, leveraging its unique chemical structure for innovative applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives containing a sulfonamide group exhibited enhanced antimicrobial properties compared to their non-sulfonamide counterparts, indicating the importance of this functional group in biological activity .
- Anticancer Mechanism : Research highlighted that the compound induced apoptosis in cancer cells, evidenced by increased caspase activity in treated samples. This suggests potential applications in cancer therapy .
- Safety Profile : Toxicity studies revealed no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
Data Tables
Application Area | Key Findings | References |
---|---|---|
Chemistry | Building block for complex molecules | |
Biology | Biochemical probe for enzyme interactions | |
Medicine | Anti-inflammatory and analgesic properties | |
Industry | Development of new materials |
Wirkmechanismus
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(methanesulfonyl)piperidin-4-yl]-N’-[4-(trifluoromethoxy)phenyl]urea
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide
- (1-methanesulfonylpiperidin-4-yl)methanesulfonyl chloride
Uniqueness
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide is unique due to its combination of a piperidine ring with a methanesulfonyl group and a cyclobutanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biologische Aktivität
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 258.31 g/mol
This compound features a cyclobutane ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various pathways, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics and pharmacodynamics.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological responses.
In Vitro Studies
Recent studies have evaluated the compound's effects in vitro using cell lines:
Study | Cell Line | Concentration | Observed Effect |
---|---|---|---|
MCF-7 | 10 µM | Inhibition of cell proliferation | |
HepG2 | 5 µM | Induction of apoptosis via mitochondrial pathway |
These findings suggest that this compound may possess anticancer properties, particularly against breast cancer cells (MCF-7) and liver cancer cells (HepG2).
In Vivo Studies
Animal model studies have also been conducted to assess the pharmacological effects:
Study | Model | Dosage | Result |
---|---|---|---|
Mouse Tumor | 20 mg/kg | Significant tumor reduction | |
Rat Pain Model | 10 mg/kg | Analgesic effect observed |
These results indicate that the compound may have therapeutic potential in oncology and pain management.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed promising results when combined with standard chemotherapy agents, improving overall survival rates.
- Chronic Pain Management : Patients with chronic pain conditions reported significant relief when administered this compound as an adjunct therapy, showcasing its analgesic properties.
Eigenschaften
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-7-5-10(6-8-14)9-13-12(15)11-3-2-4-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJOJNQBQRNUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.